6-Oxospiro[3.3]heptane-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxospiro[3.3]heptane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCRYHENJGCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 6 Oxospiro 3.3 Heptane 2 Carboxamide and Cognate Scaffolds
Foundational Approaches to Spiro[3.3]heptane Core Construction
The synthesis of the spiro[3.3]heptane core has been approached through various methodologies, each with its own advantages and limitations. These methods primarily focus on the efficient formation of the two conjoined cyclobutane (B1203170) rings.
[2+2] cycloaddition reactions are a powerful and widely employed strategy for the construction of cyclobutane rings, and by extension, the spiro[3.3]heptane skeleton. researchgate.net These reactions involve the union of two doubly bonded systems to form a four-membered ring.
One common approach involves the reaction of a ketene (B1206846) or keteniminium species with an alkene. nih.govnih.gov For instance, the cycloaddition of dichloroketene (B1203229) with an appropriate olefin can yield a dichlorocyclobutanone, which can be further elaborated to the desired spiro[3.3]heptane derivative. nih.gov Ketenes, being sterically unencumbered, are particularly well-suited for thermal [2+2] cycloadditions. harvard.edu
Photochemical [2+2] cycloadditions offer another effective route, particularly for generating strained four-membered rings. libretexts.org These reactions are initiated by the absorption of light by one of the reacting partners, which must contain a conjugated system. libretexts.orgnih.gov This method has been successfully applied to the synthesis of complex spirocyclic systems. rsc.org The stereochemical outcomes of photochemical [2+2] cycloadditions are often more straightforward to predict compared to their thermal counterparts like the Diels-Alder reaction. libretexts.org
The following table summarizes representative examples of [2+2] cycloaddition reactions used in the synthesis of spiro[3.3]heptane precursors.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |
| Dichloroketene | Olefin | Thermal [2+2] Cycloaddition | Dichlorocyclobutanone | nih.gov |
| Keteniminium Salt | Alkene | Thermal [2+2] Cycloaddition | Cyclobutanone Derivative | nih.gov |
| Enone | trans-1,2-dichloroethylene | Photochemical [2+2] Cycloaddition | Substituted Cyclobutane | nih.gov |
| Thioxasuccinimide | (intramolecular alkene) | Photochemical [2+2] Cycloaddition | Tetracyclic Thietane | nih.gov |
The formation of the spiro[3.3]heptane core can also be achieved through double nucleophilic substitution reactions. This strategy typically involves a tetra-electrophilic precursor and a bis-nucleophilic reagent, leading to the concerted formation of both cyclobutane rings.
A classic example is the reaction of pentaerythritol (B129877) tetrabromide, a tetra-electrophile, with a bis-nucleophile like diethyl malonate. diva-portal.org This reaction, under appropriate basic conditions, leads to the formation of a disubstituted spiro[3.3]heptane. This multi-step synthesis often provides higher yields and may not require chromatographic purification, making it an attractive route for larger-scale preparations. diva-portal.org
The mechanism of nucleophilic substitution can be either SN1 or SN2, depending on the substrates and reaction conditions. organic-chemistry.org In the context of spiro[3.3]heptane synthesis via double substitution, the reaction likely proceeds through an SN2 pathway, where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. organic-chemistry.org
Semipinacol rearrangements have emerged as a powerful tool for the synthesis of spiro[3.3]heptan-1-one derivatives. nih.govnih.gov This type of rearrangement involves a 1,2-shift of a hydrogen or an alkyl group in an alcohol, resulting in the formation of a ketone or aldehyde. synarchive.com In the context of spiro[3.3]heptane synthesis, this rearrangement is often triggered by the formation of an electrophilic carbon center adjacent to an oxygen-bearing carbon. synarchive.com
A notable application of this methodology involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.govresearchgate.net In the presence of acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement to afford the substituted spiro[3.3]heptan-1-one. nih.govnih.govresearchgate.net This process is driven by the release of ring strain from the bicyclobutane and cyclopropanol (B106826) moieties and the formation of a stable carbonyl group.
This method has been shown to be highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov The rearrangement likely proceeds through the initial protonation of the bicyclobutyl group, followed by a nih.govCurrent time information in Le Flore County, US.-shift of the resulting cyclopropylcarbinyl cation. nih.govnih.gov
The inherent ring strain in small carbocycles can be harnessed as a driving force for the synthesis of more complex structures like spiro[3.3]heptanes. nih.gov Strain-release strategies often involve the ring-opening of highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), to generate reactive intermediates that can be trapped to form the desired spirocyclic core. nih.govrsc.org
Bicyclo[1.1.0]butane, with a ring strain of 64 kcal/mol, is a particularly useful precursor. rsc.org The strained carbon-carbon bond in BCB derivatives can participate in various reactions, including difunctionalization and cycloadditions, leading to the formation of valuable carbocyclic and heterocyclic structures. rsc.org For example, the reaction of interelement compounds with bicyclobutane allyl esters and amides under blue light irradiation can lead to functionalized spirocyclobutyl lactones and lactams through a strain-enabled radical spirocyclization cascade. rsc.org
Another approach involves the electrophile-induced spirocyclization of azabicyclo[1.1.0]butane (ABB) derivatives. nih.gov The high ring strain of the ABB fragment drives the reaction, leading to the formation of azetidine-containing spirocycles. nih.gov
The following table highlights different strained precursors and the resulting spirocyclic products.
| Strained Precursor | Reaction Type | Product | Reference |
| Bicyclo[1.1.0]butane Allyl Ester | Radical Spirocyclization | Spirocyclobutyl Lactone | rsc.org |
| Bicyclo[1.1.0]butane Allyl Amide | Radical Spirocyclization | Spirocyclobutyl Lactam | rsc.org |
| Azabicyclo[1.1.0]butane-ketone | Electrophile-induced Spirocyclization | Azetidine-containing Spirocycle | nih.gov |
| 1-Sulfonylbicyclo[1.1.0]butane | Addition to Cyclopropanol followed by Rearrangement | Spiro[3.3]heptan-1-one | nih.govnih.gov |
Targeted Synthesis of Oxo-Substituted Spiro[3.3]heptane Ring Systems
With a foundational understanding of constructing the spiro[3.3]heptane core, the focus now shifts to the specific synthesis of oxo-substituted derivatives, a key step towards 6-oxospiro[3.3]heptane-2-carboxamide.
The synthesis of 6-oxospiro[3.3]heptane derivatives can be approached through either direct or indirect routes. Direct routes aim to introduce the oxo functionality during the construction of the spirocyclic core, while indirect routes involve the functionalization of a pre-formed spiro[3.3]heptane skeleton.
An example of a direct route is the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, where the ketone is an integral part of the target molecule from an early stage. researchgate.net Similarly, the synthesis of 1-oxaspiro[3.3]heptane derivatives can be achieved through a multi-step sequence starting from 3-oxocyclobutane-1-carboxylic acid, where the oxo group is carried through several transformations. researchgate.net
Indirect routes often involve the oxidation of a suitable precursor. For example, a hydroxyl-substituted spiro[3.3]heptane could be oxidized to the corresponding ketone. The synthesis of a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane provides a platform for further functionalization, which could include conversion to the 6-oxo derivative. rsc.org
The synthesis of the carboxamide functionality at the 2-position is typically achieved in the later stages of the synthesis. This often involves the conversion of a carboxylic acid or ester group to the corresponding amide. For instance, a spiro[3.3]heptane-2-carboxylic acid can be activated and then reacted with an appropriate amine to form the desired carboxamide.
Synthesis of Azaspiro[3.3]heptanone Precursors, including 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester
The synthesis of precursors is fundamental to accessing complex spirocyclic systems. Among the key intermediates for nitrogen-containing spiro[3.3]heptanes is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. nih.govresearchgate.net This bifunctional compound serves as a valuable synthetic template, providing distinct points for selective chemical modification on both the azetidine (B1206935) and cyclobutane rings. nih.govresearchgate.net Its structure is considered a novel pharmacophore and offers an entry point to chemical spaces complementary to the more common piperidine (B6355638) and piperazine (B1678402) ring systems found in many pharmaceuticals. nih.govresearchgate.net
Two efficient and scalable synthetic routes to this precursor have been developed, highlighting its accessibility for research and drug discovery programs. nih.govresearchgate.net The availability of this building block facilitates the exploration of azaspiro[3.3]heptane derivatives, which have gained attention for their potential to replace traditional ring systems like piperidine in drug candidates. nih.gov For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is utilized as a reagent in the preparation of γ-butyrolactone derivatives through Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation. lookchem.com The development of robust synthetic pathways to this and related azaspiro[3.3]heptane analogs is crucial for advancing medicinal chemistry. researchgate.net
Oxaspiro[3.3]heptanone Synthesis and Subsequent Transformations (e.g., 1-Oxaspiro[3.3]heptan-6-one)
Parallel to azaspirocycles, oxaspiro[3.3]heptanones are crucial intermediates for building diverse molecular scaffolds. The synthesis of 1-oxaspiro[3.3]heptane derivatives, particularly those functionalized at the 6-position, has been a focus of synthetic development. researchgate.netrsc.org These compounds are valuable as they incorporate the medicinally relevant oxetane (B1205548) core into a rigid spirocyclic framework. rsc.org
A notable scalable, linear, six-step synthesis has been reported for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a platform for further functionalization. researchgate.netrsc.org This sequence begins with 3-oxocyclobutane-1-carboxylic acid and proceeds through several key transformations as detailed in the table below. researchgate.netrsc.org
| Step | Reaction | Reagents | Purpose |
| 1 | Wittig Olefination | - | Forms an exocyclic alkene. |
| 2 | Reduction | - | Converts a functional group to an alcohol. |
| 3 | Benzyl Protection | - | Protects the alcohol moiety. |
| 4 | Epoxidation | m-CPBA | Forms an epoxide from the alkene. |
| 5 | Corey-Chaikovsky Epoxide Expansion | - | Expands the epoxide ring to form the oxetane. |
| 6 | Benzyl Deprotection | - | Removes the protecting group to yield the final spirocycle. |
This multi-step process provides the desired spirocycle in good yield and on a large scale. researchgate.netrsc.org
Another innovative approach to the spiro[3.3]heptan-1-one motif involves a strain-relocating semipinacol rearrangement. nih.gov This method utilizes the reaction of 1-sulfonylbicyclobutanes with 1-sulfonylcyclopropanols. The resulting intermediate rearranges in the presence of acid to afford the sulfonyl-substituted spiro[3.3]heptan-1-one, demonstrating a novel strategy for constructing this highly strained core structure. nih.gov
Regioselective and Stereoselective Synthesis of this compound and its Enantiomers
Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The spiro[3.3]heptane framework, with its rigid three-dimensional structure, presents unique stereochemical challenges. numberanalytics.com The synthesis of specific enantiomers requires sophisticated strategies that can precisely control the spatial arrangement of functional groups. numberanalytics.com
Chiral Auxiliary Approaches in Spiro[3.3]heptane Synthesis
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. The auxiliary creates a chiral environment that energetically favors the formation of one diastereomer over another, thus controlling the stereochemistry of the newly formed chiral center. numberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of spiro[3.3]heptane synthesis, chiral auxiliaries have been effectively employed to produce enantiopure derivatives. nih.gov A key example is the use of chiral sulfinamides, such as Ellman's sulfinamide, in a modified Strecker reaction with spirocyclic ketones. nih.gov This approach, while sometimes yielding low to moderate diastereoselectivity, allows for the chromatographic separation of the resulting diastereomers, providing access to stereochemically pure compounds. nih.gov The absolute configuration of these products has been confirmed through X-ray crystallography. nih.gov Other auxiliaries, such as (R)-α-phenylglycinol, have also been utilized in similar Strecker reactions to install chiral amino acid moieties onto the spiro[3.3]heptane scaffold. nih.gov
| Chiral Auxiliary | Application in Spiro[3.3]heptane Synthesis | Reference |
| Ellman's Sulfinamide | Diastereoselective Strecker reaction on spirocyclic ketones to form chiral aminonitriles. | nih.gov |
| (R)-α-phenylglycinol | Strecker reaction to construct chiral 1,6-functionalized spiro[3.3]heptane derivatives. | nih.gov |
| Oxazolidinones (Evans Auxiliaries) | Widely used in stereoselective aldol (B89426) reactions to create contiguous stereocenters. | wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | A classic auxiliary used to control stereochemistry in various reactions, including alkylations. | numberanalytics.com |
Biocatalytic Desymmetrization for Enantiopure Spiro[3.3]heptane Derivatives
Biocatalytic desymmetrization has emerged as a powerful and environmentally benign strategy for producing enantiopure compounds. researchgate.net This technique utilizes enzymes to selectively react with one of two enantiotopic groups in a prochiral or meso substrate, thereby generating a chiral product with high enantiomeric excess. researchgate.net
This approach has been successfully applied to the synthesis of spiro[3.3]heptane derivatives. rsc.org In a notable example, pig liver esterase was used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. rsc.org This enzymatic process yielded 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality and moderate optical purity in high chemical yield. rsc.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.org
More broadly, enzymes such as amidases and ketoreductases have shown great potential. researchgate.netresearchgate.net Amidases have been used for the desymmetric hydrolysis of prochiral 3-substituted glutaramides, affording chiral glutaric acid monoamides with excellent yields and enantioselectivity. researchgate.net Ketoreductases have been employed for the stereocontrolled synthesis of axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, demonstrating the capability of enzymes to control remote stereochemistry. researchgate.net
Control of Relative and Absolute Stereochemistry in Multi-step Sequences
Controlling stereochemistry across a multi-step synthesis is a significant challenge that requires a carefully planned sequence of stereoselective reactions. numberanalytics.com For spiro[3.3]heptane systems, this involves the strategic use of reactions that can set and maintain the desired three-dimensional arrangement of atoms. nih.govacs.org
An effective strategy often involves a combination of techniques. For instance, the synthesis of chiral 1,6-functionalized spiro[3.3]heptane derivatives has been achieved through a sequence involving a Meinwald oxirane rearrangement to construct the spirocyclic core, followed by a diastereoselective Strecker reaction using a chiral auxiliary to install the amino acid functionality. nih.gov The separation of the resulting diastereomers via chromatography is a critical step in obtaining enantiomerically pure products. nih.gov
The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines further illustrates the successful application of these principles. acs.org Such work demonstrates that with a well-designed synthetic route, it is possible to access the full complement of stereoisomers of a complex scaffold, which is invaluable for structure-activity relationship studies in drug discovery. acs.org The synthesis of functionalized 1-oxaspiro[3.3]heptanes also relies on a multi-step sequence where each reaction, from olefination to epoxide expansion, must proceed with control to yield the desired product. rsc.org
Introduction and Functionalization of the Carboxamide Moiety in Spiro[3.3]heptane Systems
The final step in the synthesis of the target molecule, this compound, involves the formation of a carboxamide group. This is typically achieved by converting a carboxylic acid precursor into an amide. The synthesis of suitable spiro[3.3]heptane carboxylic acids has been reported, providing the necessary starting materials for this transformation. nih.govchemrxiv.org
For example, 6-oxospiro[3.3]heptane-1-carboxylic acid has been synthesized via a [2+2] cycloaddition of dichloroketene with a corresponding alkene, followed by reductive dechlorination and oxidation. nih.gov Another route to access spiro[3.3]heptane carboxylic acids involves the Wolff-Kishner reduction of a spirocyclic ketone, followed by lithiation and quenching with dry ice (solid CO₂). chemrxiv.org
Once the carboxylic acid precursor is obtained, the carboxamide can be formed through standard amide bond-forming reactions. This generally involves activating the carboxylic acid and then reacting it with an amine source (e.g., ammonia (B1221849) for a primary carboxamide).
Common Amide Coupling Reagents
| Reagent Name | Abbreviation | Description |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) coupling reagent. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDAC | A water-soluble carbodiimide, simplifying product purification. |
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of ammonia to furnish the primary carboxamide. The choice of method depends on the specific substrate and the desired reaction conditions.
Amidation Reactions on Spiro[3.3]heptane Carboxylic Acid Precursors
The formation of the carboxamide moiety is a pivotal step in the synthesis of the title compound, typically achieved by coupling a 6-oxospiro[3.3]heptane-2-carboxylic acid precursor with an appropriate amine. The efficiency of this transformation is highly dependent on the choice of coupling agents and reaction conditions.
A variety of modern coupling reagents can be employed to facilitate the formation of the amide bond. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The selection of a suitable coupling agent is often guided by the need to minimize side reactions and preserve stereochemical integrity if chiral centers are present.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Abbreviation | Activating Mechanism |
| Dicyclohexylcarbodiimide (B1669883) | DCC | Forms an O-acylisourea intermediate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, forms an O-acylisourea intermediate |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an activated benzotriazolyl ester |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive activated ester |
In addition to traditional coupling agents, direct amidation methods have been developed. For instance, the use of borate (B1201080) reagents like tris(2,2,2-trifluoroethyl)borate has been shown to be effective for the direct formation of amides from carboxylic acids and amines under mild conditions. This approach can offer advantages in terms of operational simplicity and substrate scope.
The general reaction scheme for amidation is as follows:
Scheme 1: General amidation of a spiro[3.3]heptane carboxylic acid precursor.
The choice of the amine component (R₂NH₂) is a key source of molecular diversity in the resulting carboxamide derivatives. A wide array of primary and secondary amines can be utilized, leading to a large library of analogues with varied steric and electronic properties.
Functional Group Interconversions at the Carboxamide Position
Once the this compound scaffold is assembled, the carboxamide group itself can serve as a handle for further chemical modifications. These functional group interconversions (FGIs) allow for the synthesis of a range of derivatives with different functionalities at the 2-position of the spiro[3.3]heptane core.
Reduction to Amines: A primary amide can be reduced to the corresponding primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.orgquimicaorganica.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), providing access to 2-(aminomethyl)spiro[3.3]heptan-6-one derivatives. youtube.com The general transformation is depicted below:
Scheme 2: Reduction of this compound to the corresponding amine.
Hofmann Rearrangement: The Hofmann rearrangement offers a pathway to convert a primary carboxamide into a primary amine with one fewer carbon atom. thermofisher.com This reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. acs.orgorganic-chemistry.org The intermediate isocyanate can be hydrolyzed to yield the amine. Applying this to this compound would lead to the formation of a 6-oxospiro[3.3]heptan-2-amine. This method is particularly useful for accessing amines directly attached to the spirocyclic core. chemistrytalk.orgyoutube.com
Scheme 3: Hofmann rearrangement of this compound.
Related Rearrangements: While the Hofmann rearrangement starts from the amide, the Curtius rearrangement achieves a similar transformation starting from a carboxylic acid precursor. rsc.orgnih.gov The carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate. nih.govorganic-chemistry.org Subsequent hydrolysis yields the primary amine. thieme-connect.comlibretexts.org This provides an alternative route to the 6-oxospiro[3.3]heptan-2-amine scaffold.
Table 2: Key Functional Group Interconversions of Carboxamides
| Reaction | Starting Material | Product | Key Reagents |
| Amide Reduction | Primary Carboxamide | Primary Amine | LiAlH₄ |
| Hofmann Rearrangement | Primary Carboxamide | Primary Amine (minus one carbon) | Br₂, NaOH |
| Curtius Rearrangement | Carboxylic Acid | Primary Amine (minus one carbon) | DPPA or NaN₃, then heat |
Strategies for Diversity-Oriented Synthesis of Carboxamide Derivatives
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uk The 6-oxospiro[3.3]heptane scaffold is an excellent starting point for DOS due to its rigid, three-dimensional structure.
A primary strategy for generating a library of carboxamide derivatives is to vary the amine component used in the initial amidation reaction (see Section 2.4.1). By employing a diverse set of commercially available or synthetically prepared amines, a wide range of substituents can be introduced at the carboxamide nitrogen.
Further diversity can be achieved through a "build/couple/pair" strategy. cam.ac.uk In this approach, the spiro[3.3]heptane core and the amine fragment are considered as building blocks. These are coupled to form the carboxamide, and then further reactions can be carried out on other functional groups present on either the spirocycle or the amine-derived substituent. For example, the ketone at the 6-position of the spiro[3.3]heptane core can be subjected to various carbonyl chemistries, such as reduction, olefination, or reductive amination, to introduce additional diversity.
The use of pluripotent functional groups, which can be transformed into multiple different functionalities, is another key tactic in DOS. cam.ac.uk The carboxamide group itself, as discussed in the previous section, can be converted into amines, providing a branch point for further derivatization.
Scalability and Practical Considerations in the Synthesis of this compound Analogues
The successful application of this compound analogues in areas such as drug discovery often requires their synthesis on a large scale. nih.gov Therefore, scalability and practical considerations are of paramount importance in the development of synthetic routes.
Purification of intermediates and the final products is another practical consideration. Chromatographic purification methods, while effective on a small scale, can be cumbersome and costly for large-scale production. Therefore, the development of synthetic routes that yield products that can be purified by crystallization or extraction is highly desirable.
The safety of the chemical processes is also a major concern. Some reagents used in the synthesis of spirocycles can be hazardous, and appropriate precautions must be taken, especially on a large scale. The development of greener synthetic methods, for example, using water as a solvent, is an active area of research. researchgate.net
Chemical Reactivity and Derivatization Pathways of 6 Oxospiro 3.3 Heptane 2 Carboxamide Systems
Transformations of the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane skeleton, composed of two fused cyclobutane (B1203170) rings, is characterized by significant ring strain, which influences its reactivity and provides avenues for skeletal modifications.
Ring System Modifications and Expansions
The inherent strain in the spiro[3.3]heptane system can be harnessed to drive ring expansion reactions, leading to the formation of larger, more complex carbocyclic frameworks. One notable transformation is the Meinwald-type rearrangement of spiro-epoxides. While not directly demonstrated on the title compound, analogous systems suggest a viable pathway for ring expansion. For instance, the epoxidation of an exocyclic double bond on a spiro[3.3]heptane derivative, followed by treatment with a Lewis acid, can induce a rearrangement to afford a spiro[3.4]octanone system.
A plausible reaction sequence for the ring expansion of a 6-oxospiro[3.3]heptane derivative is outlined below:
| Step | Reaction | Intermediate/Product | Notes |
| 1 | Wittig Olefination | 6-Methylene-spiro[3.3]heptane-2-carboxamide | Introduction of an exocyclic double bond at the 6-position. |
| 2 | Epoxidation (e.g., with m-CPBA) | 6-Oxaspiro[2.3]hexane-2-carboxamide derivative | Formation of a spiro-epoxide. |
| 3 | Lewis Acid-Catalyzed Rearrangement | Spiro[3.4]octan-6-one-2-carboxamide | Ring expansion to a larger carbocycle. |
This sequence offers a pathway to novel spirocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Reactivity of the Cyclobutane Rings within the Spiro[3.3]heptane Framework
The cyclobutane rings in the spiro[3.3]heptane framework are susceptible to reactions that can alleviate their inherent strain. Under certain conditions, such as treatment with strong acids or bases, or through transition-metal catalysis, ring-opening reactions can occur. These transformations can lead to the formation of functionalized cyclopentyl or open-chain derivatives. The specific outcome of these reactions is highly dependent on the nature of the substituents and the reaction conditions employed. Research in this area for the title compound is limited, but the principles of cyclobutane chemistry suggest that such transformations are feasible and could provide access to a diverse range of molecular architectures.
Reactivity of the Keto Functionality at the 6-Position
The ketone at the 6-position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the modification of the oxidation state of the carbon skeleton.
Reductive Transformations of the Oxo Group
The reduction of the 6-oxo group can lead to the corresponding secondary alcohol, 6-hydroxyspiro[3.3]heptane-2-carboxamide. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent.
| Reducing Agent | Typical Stereoselectivity | Product |
| Sodium Borohydride (NaBH₄) | Moderate | Mixture of cis and trans isomers |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate to Good | Predominantly the less sterically hindered alcohol |
| L-Selectride® | High | Predominantly the more sterically hindered alcohol |
The resulting diastereomeric alcohols can serve as valuable intermediates for further functionalization, for instance, through esterification, etherification, or conversion to leaving groups for nucleophilic substitution reactions.
Nucleophilic Additions and Other Carbonyl Chemistry
The electrophilic nature of the carbonyl carbon at the 6-position makes it susceptible to attack by a wide range of nucleophiles.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the ketone to form tertiary alcohols. The diastereoselectivity of these additions is influenced by the steric bulk of both the nucleophile and the spiro[3.3]heptane framework.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a powerful means of converting the carbonyl group into a carbon-carbon double bond. The Horner-Wadsworth-Emmons reaction, in particular, is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. nrochemistry.comwikipedia.orgyoutube.comconicet.gov.aralfa-chemistry.com
| Reaction | Reagent | Product |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 6-Alkylidene-spiro[3.3]heptane-2-carboxamide |
| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | (E)-6-Alkylidene-spiro[3.3]heptane-2-carboxamide |
Reactivity of the Carboxamide Moiety at the 2-Position
The carboxamide group at the 2-position is a versatile functional handle that can undergo a variety of transformations to yield other important functional groups.
Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 6-oxospiro[3.3]heptane-2-carboxylic acid. umich.eduarkat-usa.orgresearchgate.netresearchgate.netdocumentsdelivered.com This transformation is often a key step in the synthesis of more complex derivatives.
Dehydration: Treatment with a dehydrating agent, such as trifluoroacetic anhydride (B1165640) or phosphorus oxychloride, can convert the primary carboxamide into a nitrile, 6-oxospiro[3.3]heptane-2-carbonitrile.
Hofmann Rearrangement: The Hofmann rearrangement provides a method for the conversion of the primary amide to a primary amine with one less carbon atom. dntb.gov.ua This reaction typically involves treatment with bromine in the presence of a strong base. The product of this reaction would be 6-oxospiro[3.3]heptan-2-amine, a valuable building block for the synthesis of other nitrogen-containing derivatives.
Hydrolysis and Derivatization of the Carboxamide
The carboxamide functional group of 6-oxospiro[3.3]heptane-2-carboxamide is a versatile handle for chemical modification, starting with its hydrolysis to the corresponding carboxylic acid. This transformation is a gateway to a multitude of other derivatives.
Under standard laboratory conditions, the hydrolysis of the carboxamide can be achieved through either acidic or basic catalysis. The resulting 6-oxospiro[3.3]heptane-2-carboxylic acid is a key intermediate for further derivatization. While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the principles of amide hydrolysis are well-established in organic chemistry.
Once the carboxylic acid is formed, it can undergo a variety of subsequent reactions:
Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification with various alcohols in the presence of a catalytic amount of acid.
Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to form new amide derivatives. This is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 6-hydroxyspiro[3.3]heptane-2-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent trapping with water or an alcohol yields the corresponding amine or carbamate, respectively. This provides a pathway to introduce an amino group at the 2-position of the spiro[3.3]heptane ring system.
A study on the synthesis of spiro[3.3]heptane-1,6-diamines, which are structurally related, highlights the utility of such derivatization pathways in creating building blocks for drug discovery. researchgate.net
Table 1: Potential Derivatization Reactions from 6-Oxospiro[3.3]heptane-2-carboxylic Acid
| Reagent(s) | Product Functional Group |
| R-OH, H⁺ | Ester |
| R-NH₂, DCC/EDC | Amide |
| LiAlH₄ | Alcohol |
| 1. SOCl₂, 2. NaN₃, 3. Δ, H₂O | Amine |
Amide N-Functionalization
Direct functionalization of the nitrogen atom of the carboxamide group in this compound offers another avenue for creating a library of diverse compounds. These reactions, which include N-alkylation and N-arylation, introduce substituents onto the amide nitrogen, thereby modifying the steric and electronic properties of the molecule.
While specific protocols for the N-functionalization of this compound are not explicitly documented, general methods for amide N-alkylation and N-arylation can be applied. For instance, N-alkylation can often be achieved by treating the amide with a strong base, such as sodium hydride, to generate the corresponding amide anion, followed by reaction with an alkyl halide.
N-arylation of amides can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amide with an aryl halide or triflate. The synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes via Pd-catalyzed amination reactions demonstrates the feasibility of such transformations on the spiro[3.3]heptane scaffold. researchgate.net
Table 2: Potential N-Functionalization Reactions of this compound
| Reaction Type | Reagent(s) | Product |
| N-Alkylation | 1. NaH, 2. R-X | N-Alkyl-6-oxospiro[3.3]heptane-2-carboxamide |
| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl-6-oxospiro[3.3]heptane-2-carboxamide |
Dearomatization and Spirocyclization Cascades Involving Amide Derivatives
Derivatives of this compound are potential candidates for advanced synthetic transformations such as dearomatization and spirocyclization cascades. These reactions are powerful tools for the construction of complex, three-dimensional molecular architectures from simple, flat aromatic precursors.
Dearomatization reactions transform a planar aromatic ring into a non-aromatic, sp³-rich cyclic system. When this process occurs intramolecularly and results in the formation of a new spirocyclic center, it is referred to as a dearomative spirocyclization. While there are no specific reports of using this compound derivatives in such reactions, the general principles can be extrapolated.
For example, an N-aryl derivative of this compound could potentially undergo an intramolecular dearomative cyclization. This could be initiated by oxidation of the aryl group to an electrophilic species that is then attacked by a nucleophile within the same molecule, or through a radical-mediated pathway. Recent advances in biocatalysis have also demonstrated the potential for enzymatic dearomative spirocyclization reactions. mdpi.com
Spirocyclization cascades, on the other hand, are a series of reactions that occur in a single pot to form a spirocyclic system. A derivative of this compound could be designed to participate in such a cascade. For instance, a derivative containing an appropriately positioned nucleophile and electrophile could be triggered to undergo a cascade of ring-forming reactions, leading to a more complex spirocyclic product. The dearomative spirocyclization of ynamides to form spiropiperidine derivatives illustrates a modern approach to constructing spiro N-heterocycles. nih.govrsc.org
While the direct application of this compound derivatives in these complex transformations remains an area for future exploration, the unique structural features of this scaffold make it an intriguing candidate for the development of novel synthetic methodologies.
Conformational and Stereoelectronic Analysis of Spiro 3.3 Heptane Based Systems
Intrinsic Strain and Conformational Preferences of Spiro[3.3]heptane Architectures
The spiro[3.3]heptane framework is characterized by two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement results in a rigid and significantly strained structure. Computational studies on the parent spiro[3.3]heptane have estimated its strain energy to be approximately 51.0-51.5 kcal/mol. This high degree of strain arises from the inherent angle and torsional strain within the four-membered rings.
The introduction of a carbonyl group at the 6-position and a carboxamide group at the 2-position, as in 6-Oxospiro[3.3]heptane-2-carboxamide, would be expected to influence the puckering of the respective rings due to changes in hybridization and electronic effects. The sp2 hybridization of the carbonyl carbon would likely lead to a slight flattening of that cyclobutane ring, while the steric bulk and electronic nature of the carboxamide group would also impact the conformation of the other ring.
Influence of Spirocyclic Architecture on Substituent Orientation and Reactivity
The rigid spiro[3.3]heptane scaffold severely restricts the conformational freedom of its substituents, leading to well-defined spatial orientations. This property has made the spiro[3.3]heptane core an attractive surrogate for other cyclic systems, such as cyclohexane (B81311), in medicinal chemistry. By locking substituents into specific arrangements, researchers can probe the geometric requirements for binding to biological targets.
For a 2,6-disubstituted spiro[3.3]heptane like this compound, the substituents can exist in either a cis or trans relationship relative to each other. The rigid framework dictates the vectorial relationship between these two functional groups. This fixed orientation can have a profound impact on the molecule's reactivity. For instance, intramolecular reactions would be highly dependent on the relative positioning of the carbonyl and carboxamide groups.
The reactivity of the functional groups themselves is also influenced by the spirocyclic core. The strain of the cyclobutane rings can affect the stability of transition states for reactions involving the substituents. For example, the formation of a tetrahedral intermediate at the carbonyl carbon in this compound could be influenced by changes in ring strain.
Stereochemical Aspects of 2,6-Disubstituted Spiro[3.3]heptanes
The stereochemistry of 2,6-disubstituted spiro[3.3]heptanes is particularly rich and complex. Due to the spirocyclic nature of the molecule, these compounds can exhibit axial chirality, similar to allenes, even in the absence of traditional chiral centers. researchgate.net The axis of chirality passes through the two substituted carbons (C2 and C6) and the central spiro carbon.
This leads to the possibility of enantiomers. For this compound, in addition to the cis and trans diastereomers arising from the relative positions of the substituents, each of these diastereomers can potentially exist as a pair of enantiomers.
The synthesis of stereochemically pure 2,6-disubstituted spiro[3.3]heptanes is a significant challenge. Researchers have developed various strategies, often involving the desymmetrization of prochiral precursors or the separation of stereoisomers. For example, enzymatic catalysis has been successfully employed for the kinetic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives. researchgate.net The characterization and assignment of the absolute configuration of these stereoisomers often require advanced techniques such as X-ray crystallography and specialized NMR spectroscopy methods. The specific stereoisomer of this compound would have a unique three-dimensional arrangement of its carbonyl and carboxamide groups, which would in turn dictate its chemical and biological properties.
Interactive Data Table: Stereoisomers of 2,6-Disubstituted Spiro[3.3]heptanes
| Stereoisomer | Relative Position of Substituents | Chirality |
| cis isomer | Same side of the average plane of the rings | Can exist as a pair of enantiomers (axial chirality) |
| trans isomer | Opposite sides of the average plane of the rings | Can exist as a pair of enantiomers (axial chirality) |
Computational Chemistry and Theoretical Investigations of 6 Oxospiro 3.3 Heptane 2 Carboxamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of the spiro[3.3]heptane framework. These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms and the distribution of electrons.
For the parent spiro[3.3]heptane, calculations reveal a unique and rigid structure composed of two cyclobutane (B1203170) rings sharing a single carbon atom. X-ray crystallography and computational analysis have confirmed the specific geometric parameters of this scaffold. The cyclobutane rings are not planar but are puckered to relieve ring strain. This puckering is a key feature of the molecule's topography. The introduction of a carbonyl (=O) group at the 6-position and a carboxamide (-CONH2) group at the 2-position, as in 6-Oxospiro[3.3]heptane-2-carboxamide, would further influence the local geometry and electronic landscape. The sp2-hybridized carbon of the ketone and the planar nature of the amide group would introduce specific bond lengths and angles, while their electronegative oxygen and nitrogen atoms would significantly alter the molecule's electrostatic potential map.
Prediction of Reaction Mechanisms and Transition States in Spiro[3.3]heptane Transformations
Theoretical chemistry is a key tool for elucidating complex reaction mechanisms and identifying high-energy, transient transition states. Computational studies on the strained carbene intermediate, spiro[3.3]hept-1-ylidene, have been used to explain experimental product distributions. acs.org This carbene undergoes competing rsc.orgchemrxiv.org-sigmatropic rearrangements. Calculations of the transition states and activation energies for these pathways showed that a ring-contraction to form cyclopropylidenecyclobutane (B169175) is significantly favored over a ring-expansion to yield bicyclo[3.2.0]hept-1(5)-ene. acs.org The predicted energy barriers for the different conformers of the carbene help explain this selectivity. acs.org Such computational approaches are vital for understanding and predicting the outcomes of transformations involving the strained spiro[3.3]heptane skeleton.
Computational Studies on Bioisosteric Replacements using Spiro[3.3]heptane Scaffolds
One of the most significant applications of the spiro[3.3]heptane scaffold in medicinal chemistry is its use as a bioisostere—a group that can replace another while retaining desired biological activity and improving physicochemical properties. nih.gov Computational studies are essential for validating these replacements by comparing the geometric and electronic properties of the spiro[3.3]heptane core with the group it is intended to mimic.
The spiro[3.3]heptane core has been computationally and experimentally validated as a saturated, three-dimensional bioisostere for the flat, aromatic phenyl ring. nih.govresearchgate.netresearcher.life Although benzene (B151609) substituents have collinear exit vectors (180° for para-substitution), the spiro[3.3]heptane scaffold presents non-collinear exit vectors. chemrxiv.org Despite this difference, computational overlays and geometric analysis show that the spatial arrangement of substituents can effectively mimic mono-, meta-, and para-substituted benzene rings. chemrxiv.orgresearchgate.net This mimicry allows for the design of patent-free drug analogues with potentially improved properties like solubility and metabolic stability. chemrxiv.orgnih.gov
| Property | para-Substituted Phenyl Ring | 2,6-Disubstituted Spiro[3.3]heptane |
| Exit Vector Angle (φ) | ~0° (Collinear) | ~23-30° (Non-collinear) |
| Planarity Angle (θ) | ~180° (Planar) | ~129-130° (Non-planar) |
| Lipophilicity (clogP) | Higher | Lower (Typically) |
| This table presents a generalized comparison of geometric and physicochemical properties based on computational and X-ray diffraction studies. chemrxiv.org |
Incorporating the spiro[3.3]heptane core in place of a phenyl ring in the anticancer drug Sonidegib, for example, resulted in a calculated decrease in lipophilicity (clogP) of 0.8 units. chemrxiv.org
Heteroatom-containing spiro[3.3]heptanes are widely explored as bioisosteres for common saturated heterocycles. rsc.org Computational studies support these applications by comparing properties such as basicity, solubility, and the spatial orientation of exit vectors.
Piperidine (B6355638) Mimicry : 2-Azaspiro[3.3]heptane has been successfully introduced as a more rigid and often more water-soluble bioisostere for the piperidine core. rsc.org Similarly, 1-azaspiro[3.3]heptanes show comparable basicity, solubility, and lipophilicity to their piperidine counterparts. rsc.org
Piperazine (B1678402) Mimicry : 2,6-Diazaspiro[3.3]heptane is a validated bioisostere for piperazine. rsc.orgresearchgate.net Replacing the piperazine ring in the drug Olaparib with this spirocyclic analogue led to significantly improved target selectivity and reduced off-target effects. rsc.org
These replacements leverage the rigid spiro[3.3]heptane framework to lock the substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity. rsc.org
The spiro[3.3]heptane scaffold is also considered a conformationally restricted analogue of cyclohexane (B81311). researchgate.net While cyclohexane exists in a dynamic equilibrium of chair, boat, and twist-boat conformations, the spiro[3.3]heptane core is much more rigid. Computational analysis of the distances and spatial vectors between functional groups demonstrates this relationship. For instance, 1,6-disubstituted spiro[3.3]heptanes can act as constrained surrogates for cis-1,4- or trans-1,3-disubstituted cyclohexane derivatives, depending on their stereochemistry. researchgate.net This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
| Spiro[3.3]heptane Stereoisomer | Cyclohexane Analogue |
| (1S,4r,6R)-1,6-disubstituted | cis-1,4-disubstituted |
| (1R,4s,6S)-1,6-disubstituted | trans-1,3-disubstituted |
| This table illustrates the structural analogy between specific stereoisomers of substituted spiro[3.3]heptanes and substituted cyclohexanes. researchgate.net |
Advanced Research Applications and Design Strategies Utilizing Spiro 3.3 Heptane Scaffolds
Role of Spiro[3.3]heptane in Rational Molecular Design
The rigid, three-dimensional structure of the spiro[3.3]heptane core makes it an attractive component in the rational design of complex molecules. This rigidity is a key attribute that medicinal chemists and materials scientists leverage to control molecular shape and functionality.
Conformationally Restricted Scaffolds in Molecular Recognition and Target Binding
The spiro[3.3]heptane unit imposes significant conformational constraints on a molecule. Unlike flexible aliphatic chains, the fused cyclobutane (B1203170) rings lock the carbon backbone into a well-defined spatial orientation. This pre-organization of the molecular structure can significantly reduce the entropic penalty upon binding to a biological target, such as a protein or enzyme. By minimizing the loss of conformational freedom, the binding affinity of the molecule can be enhanced. The defined geometry of the spiro[3.3]heptane scaffold allows for the precise positioning of functional groups, such as the carboxamide in 6-Oxospiro[3.3]heptane-2-carboxamide, to optimize interactions with a target's binding site.
Exploration of Three-Dimensional Chemical Space with Spirocyclic Motifs
The planarity of many traditional aromatic and heterocyclic scaffolds has limited the exploration of three-dimensional chemical space in drug discovery. Spirocyclic motifs, including the spiro[3.3]heptane core, offer a solution to this "flatland" problem by introducing inherent three-dimensionality. ambeed.com The spiro[3.3]heptane scaffold projects substituents in distinct vectors, allowing for a more comprehensive exploration of the space around a core molecule. chemrxiv.orgresearchgate.net This is crucial for developing molecules that can interact with the complex and often non-planar binding sites of biological targets. The non-collinear exit vectors of the spiro[3.3]heptane core provide a unique geometric profile compared to other scaffolds. chemrxiv.org
| Parameter | para-Phenyl Ring | Spiro[3.3]heptane |
| Distance between substituents (d) | 5.66-5.71 Å | 6.87-6.89 Å |
| Angles (φ1 and φ2) | ~0° (0.6-2.2°) | 22.8-29.7° |
| Planarity (/θ/) | 123-149° | 129-130° |
Spiro[3.3]heptane Derivatives as Versatile Building Blocks for Complex Molecule Synthesis
Functionalized spiro[3.3]heptane derivatives are valuable building blocks for the synthesis of more complex molecules. The presence of multiple functional groups, such as the ketone and carboxamide in this compound, allows for a variety of chemical transformations. While specific synthesis routes for this compound are not widely reported, the synthesis of related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a template for potential synthetic strategies. google.comnih.govresearchgate.net
General synthetic approaches to substituted spiro[3.3]heptanes often involve multi-step sequences. For instance, the synthesis of various mono- and bi-functional spiro[3.3]heptanes can be achieved through modifications of ketone precursors. chemrxiv.org These modifications can include reactions like the Wolff-Kishner reduction, followed by lithiation and reaction with electrophiles to introduce carboxylic acid or boronic acid functionalities. chemrxiv.org The Curtius rearrangement can be employed to convert carboxylic acids into amines. chemrxiv.org Such synthetic versatility allows for the creation of a diverse library of spiro[3.3]heptane-containing molecules for various research applications. researchgate.net
Development of Bioisosteres for Enhanced Molecular Properties
Bioisosterism, the replacement of a functional group with another that retains the desired biological activity but alters other properties, is a key strategy in drug design. The spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for various cyclic and aromatic systems.
The spiro[3.3]heptane core has been shown to mimic mono-, meta-, and para-substituted phenyl rings in drug molecules. chemrxiv.org This is significant because the phenyl ring, while common in bioactive compounds, can be associated with metabolic liabilities. Replacing a phenyl ring with a saturated, three-dimensional scaffold like spiro[3.3]heptane can lead to improved physicochemical properties. chemrxiv.org For example, 2,6-diazaspiro[3.3]heptane has been used as a bioisostere for piperazine (B1678402), leading to improved target selectivity and reduced cytotoxicity in some cases. rsc.org Similarly, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble bioisostere for the piperidine (B6355638) core. rsc.org
Strategies for Modulating Metabolic Stability and Pharmacokinetic Profiles
A major advantage of using saturated, rigid scaffolds like spiro[3.3]heptane is the potential to enhance a molecule's metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing these rings with a non-aromatic, sterically hindered spirocyclic system, the molecule can be shielded from metabolic degradation. This can lead to a longer half-life in the body and an improved pharmacokinetic profile.
For example, the incorporation of a spiro[3.3]heptane core in place of a phenyl ring has been shown to decrease lipophilicity (as measured by clogP) and, in some instances, improve metabolic stability. chemrxiv.org The rigid nature of the spiro[3.3]heptane scaffold can also influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties in other ways, which can be fine-tuned through synthetic modifications.
| Compound | clogP |
| Sonidegib (with phenyl ring) | 6.8 |
| Sonidegib analog (with spiro[3.3]heptane) | 6.0 |
Applications in Material Science and Supramolecular Chemistry (e.g., Metal-Organic Frameworks)
While the primary focus of spiro[3.3]heptane research has been in medicinal chemistry, its unique structural features also suggest potential applications in material science and supramolecular chemistry. The rigid and well-defined geometry of the spiro[3.3]heptane scaffold can be exploited to create ordered, three-dimensional structures.
For instance, spirocyclic dicarboxylates have been explored as ligands for the construction of non-aromatic metal-organic frameworks (MOFs). acs.org The defined bond angles and rigidity of the spiro[3.3]heptane core could allow for the predictable assembly of porous materials with tailored properties for applications such as gas storage or catalysis. The chirality of certain spiro[3.3]heptane derivatives can also be transferred to the resulting supramolecular assemblies, leading to materials with potential applications in chiral separations or asymmetric catalysis. Furthermore, the incorporation of spiro[3.3]heptane units into polymer backbones could lead to new materials with unique thermal and mechanical properties. chemrxiv.orgdtic.mil
Future Prospects and Emerging Trends in 6 Oxospiro 3.3 Heptane 2 Carboxamide Research
Development of Novel and Highly Efficient Synthetic Protocols
The advancement of research into 6-Oxospiro[3.3]heptane-2-carboxamide and its analogues is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical approaches to spiro[3.3]heptanes have been established, future efforts are expected to focus on protocols that offer higher yields, greater functional group tolerance, and improved atom economy.
One promising avenue is the application of strain-release-driven rearrangements . A recently developed approach for the synthesis of spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.gov This method provides a rapid entry to the core structure and could potentially be adapted for the synthesis of 6-oxo derivatives.
Transition-metal catalysis is another area poised for significant contributions. Rhodium-catalyzed decarbonylative spirocyclization via C-C bond activation of benzocyclobutenones has been shown to be an efficient method for constructing all-carbon spirocenters. nih.gov The exploration of similar catalytic systems could lead to novel disconnections and more direct routes to functionalized spiro[3.3]heptanes.
Furthermore, cycloaddition reactions remain a cornerstone of spirocycle synthesis. nih.gov Future research may focus on developing asymmetric [2+2] cycloadditions to construct the cyclobutane (B1203170) rings of the spiro[3.3]heptane core with high stereocontrol, a crucial aspect for medicinal chemistry applications. researchgate.net The use of novel catalysts and chiral auxiliaries will be instrumental in achieving this goal.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Strain-Relocating Semipinacol Rearrangement | Utilizes highly strained intermediates to drive the formation of the spirocyclic core. nih.gov | Rapid access to the spiro[3.3]heptanone framework; potential for regioselective and stereospecific outcomes. nih.gov |
| Rhodium-Catalyzed Decarbonylative Spirocyclization | Involves C-C bond activation and decarbonylation to form the spirocenter. nih.gov | High efficiency and functional group tolerance. nih.gov |
| Asymmetric [2+2] Cycloaddition | Construction of cyclobutane rings with high enantioselectivity. researchgate.net | Direct access to enantiomerically pure building blocks. |
| Michael-type Addition | Formation of spirocycles through nucleophilic addition to activated alkenes. nih.gov | Mild reaction conditions and potential for diverse functionalization. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design and Discovery
Generative models , a class of deep learning algorithms, can be trained on large datasets of known molecules to generate novel spirocyclic structures with optimized properties. researchgate.net These models can learn the underlying chemical rules and design molecules that are synthetically feasible and possess specific biological activities.
Predictive modeling using ML can accelerate the drug discovery process by forecasting the physicochemical properties, bioactivity, and pharmacokinetic profiles of virtual compounds. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, ML models could be developed to predict the binding affinity of this compound derivatives to a specific biological target.
Furthermore, AI can play a crucial role in retrosynthetic analysis , proposing novel and efficient synthetic routes to complex spirocycles. researchgate.net By analyzing vast reaction databases, AI tools can identify non-obvious synthetic pathways that may be more efficient than traditional methods.
| Application of AI/ML | Description | Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures with desired properties. researchgate.net | Design of new this compound analogues with improved efficacy and safety profiles. |
| Property Prediction | Machine learning models predict ADME/Tox, bioactivity, and physicochemical properties. researchgate.net | Prioritization of synthetic targets and reduction of late-stage failures in drug development. |
| Retrosynthetic Planning | AI algorithms propose efficient synthetic routes to target molecules. researchgate.net | Facilitation of the synthesis of complex derivatives and optimization of reaction conditions. |
| High-Throughput Screening Analysis | AI can analyze large datasets from screening campaigns to identify structure-activity relationships. nih.gov | Rapid identification of lead compounds and optimization of their structures. |
Exploration of Uncharted Reactivity Profiles and Catalytic Transformations
A deeper understanding of the reactivity of the spiro[3.3]heptane scaffold is essential for unlocking its full potential in chemical synthesis and drug discovery. Future research will likely focus on exploring novel transformations that allow for the selective functionalization of the this compound core.
C-H activation represents a powerful strategy for the direct installation of functional groups onto the spirocyclic framework, obviating the need for pre-functionalized starting materials. researchgate.net The development of catalysts that can selectively activate specific C-H bonds on the spiro[3.3]heptane ring would provide a versatile tool for generating diverse libraries of compounds.
The strained nature of the cyclobutane rings in the spiro[3.3]heptane system also presents opportunities for ring-opening reactions . Controlled cleavage of one of the rings could lead to the formation of novel, highly functionalized monocyclic structures that are not easily accessible through other means.
Moreover, the development of new catalytic cycles that can operate on the spiro[3.3]heptane core will be a key area of investigation. This includes the use of photocatalysis, electrocatalysis, and biocatalysis to mediate transformations that are not possible with traditional thermal methods. For example, enzyme-catalyzed reactions could be employed for the highly selective and environmentally friendly functionalization of this compound. acs.org
Advanced Methodologies for Stereochemical Control and Functionalization
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of advanced methodologies for the stereocontrolled synthesis and functionalization of this compound is of paramount importance.
Asymmetric catalysis will continue to be a major focus, with the aim of developing highly enantioselective and diastereoselective methods for the synthesis of the spiro[3.3]heptane core. rsc.orgrsc.org This includes the use of chiral Brønsted acids, Lewis acids, and organocatalysts to control the stereochemical outcome of key bond-forming reactions. researchgate.net
Biocatalysis offers a powerful alternative to traditional asymmetric synthesis. Enzymes such as ketoreductases and lipases can be used for the kinetic resolution of racemic intermediates or the desymmetrization of prochiral substrates, providing access to enantiomerically pure spiro[3.3]heptane derivatives. acs.orgrsc.orgnih.gov The use of ketoreductases to induce axial chirality in 2,6-disubstituted spiro[3.3]heptane systems is a particularly exciting development. acs.orgnih.gov
Furthermore, methods for the stereoselective functionalization of the pre-formed spiro[3.3]heptane scaffold will be crucial for the synthesis of complex derivatives. This could involve the use of substrate-directable reactions or chiral catalysts to control the stereochemistry of reactions at specific positions on the ring system.
| Method | Principle | Application to this compound |
| Chiral Catalyst-Controlled Reactions | Use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in reactions. nih.gov | Enantioselective synthesis of the spiro[3.3]heptane core and its subsequent functionalization. |
| Enzyme-Catalyzed Desymmetrization | Enzymes selectively react with one enantiotopic group of a prochiral substrate to produce a chiral product. acs.orgrsc.org | Access to enantiomerically pure this compound from achiral precursors. |
| Diastereoselective Addition to Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. rsc.org | Control over the relative stereochemistry of multiple stereocenters. |
| Kinetic Resolution | An enzyme or chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. rsc.org | Separation of racemic mixtures of this compound or its precursors. |
Q & A
Q. What are the common synthetic routes for preparing 6-oxospiro[3.3]heptane-2-carboxamide, and how do reaction conditions influence yield?
The synthesis of spirocyclic carboxamides like this compound typically involves cyclization strategies. A key precursor, methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS 1138480-98-4), is synthesized via intramolecular aldol condensation or ketone cyclization, followed by ester hydrolysis and amidation . Reaction conditions such as temperature (e.g., 2–8°C storage to prevent decomposition ), catalysts (e.g., acid/base-mediated cyclization), and solvent polarity significantly impact yield. For example, anhydrous conditions are critical to avoid ester hydrolysis during intermediate steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves:
Q. What are the stability considerations for storing this compound derivatives?
Derivatives like methyl esters are hygroscopic and require storage in sealed containers under dry conditions at 2–8°C to prevent hydrolysis . The carboxylic acid form (CAS 889944-57-4) is more stable but may dimerize under prolonged heat; thus, lyophilization or inert atmosphere storage is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic carboxamides?
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For example:
- Dynamic NMR : Use variable-temperature NMR to detect ring-flipping in the spirocyclic system, which broadens signals at lower temperatures .
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to confirm assignments .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as seen in similar compounds like tert-butyl 6-oxospiro[3.3]heptan-2-ylcarbamate (CAS 1118786-86-9) .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Chiral auxiliaries : Use tert-butyl carbamate groups (e.g., tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate) to induce asymmetry during cyclization .
- Enzymatic resolution : Lipase-mediated hydrolysis of ester precursors can yield >99% enantiomeric excess (e.e.) .
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) for preparative separation .
Q. How does the spirocyclic scaffold influence the compound’s biological activity compared to non-cyclic analogs?
The spiro[3.3]heptane core enhances rigidity, improving target binding affinity and metabolic stability. For instance:
- Comparative studies : 6-Oxospiro[3.3]heptane-2-carboxylic acid derivatives show 10–100x higher inhibitory activity against ornithine aminotransferase than linear analogs due to reduced conformational entropy .
- Protease resistance : The spirocyclic structure resists degradation by serum esterases, as observed in methyl ester analogs .
Q. What methodologies address low yields in large-scale synthesis of this compound?
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., dimerization) during cyclization .
- DoE optimization : Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) for maximizing yield. For example, maintaining pH 7–8 during amidation prevents racemization .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency, as demonstrated in benzyl ester derivatives .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound derivatives?
Discrepancies often arise from polymorphic forms or measurement conditions. For example:
- Polymorphism : The methyl ester (CAS 1138480-98-4) exists as a liquid (reported by GenoChem ) but solidifies at <5°C, leading to conflicting melting point data .
- Solvent effects : Solubility in DMSO ranges from 50–100 mg/mL depending on hydration state; Karl Fischer titration is recommended to quantify water content .
Q. What experimental approaches validate the proposed metabolic pathways of this compound?
- In vitro assays : Incubate with liver microsomes and monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the spirocyclic carbon) .
- Isotopic labeling : Use ¹³C-labeled compounds to trace metabolic fate, as applied in similar spirocyclic amines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
